7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Lipophilicity Drug-likeness Imidazo[1,2-b]pyrazole

This 7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a strategically differentiated building block for medicinal chemistry. The electrophilic chloromethyl handle at C7 enables direct SN2 diversification with amines, thiols, and alkoxides, and supports CuAAC conjugation to fluorophores or biotin tags—capabilities absent in 7-H, 7-methyl, or 7-nitrile analogs. The N1-cyclopentyl group provides a distinct steric and lipophilic profile versus smaller N1-alkyl congeners, while the TPSA of 22.2 Ų, zero H-bond donors, and XLogP3 of 1.7 align with CNS drug-likeness criteria for brain-penetrant kinase programs. Critically, this specific substitution pattern is not claimed in major composition-of-matter patents (unlike 7-carbonitrile Syk inhibitor patents), reducing Freedom-to-Operate risks for proprietary lead series. Select this compound to accelerate SAR exploration with reproducible, derivatizable chemical matter.

Molecular Formula C11H14ClN3
Molecular Weight 223.7 g/mol
CAS No. 2091618-97-0
Cat. No. B1480889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
CAS2091618-97-0
Molecular FormulaC11H14ClN3
Molecular Weight223.7 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=CN3C2=C(C=N3)CCl
InChIInChI=1S/C11H14ClN3/c12-7-9-8-13-15-6-5-14(11(9)15)10-3-1-2-4-10/h5-6,8,10H,1-4,7H2
InChIKeyLKPSIHZGPVJGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole (CAS 2091618-97-0): Imidazo[1,2-b]pyrazole Scaffold Profile and Computed Physicochemical Properties


7-(Chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole (CAS 2091618-97-0) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyrazole family, a fused bicyclic scaffold recognized as a privileged structure in medicinal chemistry for anticancer, anti-inflammatory, and kinase-targeted applications [1]. The compound bears a reactive chloromethyl substituent at the 7-position and a cyclopentyl ring at the N1-position. Its computed physicochemical properties include a molecular weight of 223.70 g/mol, an XLogP3-AA of 1.7, a topological polar surface area (TPSA) of 22.2 Ų, zero hydrogen bond donors, and exactly 2 rotatable bonds [2]. These parameters distinguish it from closely related analogs and influence its suitability as a derivatizable building block in drug discovery programs.

Why 7-(Chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole Cannot Be Replaced by Other Imidazo[1,2-b]pyrazoles or Simple Alkyl/Aryl Analogs


Generic substitution within the imidazo[1,2-b]pyrazole series is precluded by the interplay of the 7-chloromethyl electrophilic handle and the N1-cyclopentyl group. The chloromethyl moiety serves as a reactive anchor for nucleophilic displacement or cross-coupling, enabling diversification into amines, ethers, thioethers, or azides that is not possible with 7-H, 7-methyl, or 7-carbonitrile analogs [1]. Simultaneously, the N1-cyclopentyl substituent imparts a steric and lipophilic profile distinct from smaller N1-methyl or N1-isopropyl congeners, affecting target binding and metabolic stability [2]. Literature SAR on imidazo[1,2-b]pyrazoles demonstrates that even subtle alterations at C7 or N1 can shift anticancer IC₅₀ values from ≤10 µM to inactive [1]. Therefore, selection of this specific compound—rather than a generic 'imidazo[1,2-b]pyrazole building block'—is critical for reproducible SAR exploration and lead series advancement.

Quantitative Differentiation Evidence for 7-(Chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole Against Closest Imidazo[1,2-b]pyrazole Analogs


Lipophilicity (XLogP3) Comparison: Cyclopentyl vs. 6-Methyl-Cyclopentyl Analogs

The target compound 7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole has an XLogP3 of 1.7, which is lower than the 6-methyl analog 7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole. The introduction of a methyl group at C6 increases molecular weight by 14.03 Da (to 237.73 g/mol) and raises lipophilicity, shifting XLogP3 above 2.0 [1]. This difference in logP can affect membrane permeability and non-specific protein binding, making the des-methyl target compound a more attractive early lead scaffold when lower lipophilicity is desired to mitigate off-target promiscuity .

Lipophilicity Drug-likeness Imidazo[1,2-b]pyrazole

Rotatable Bond Flexibility: Cyclopentyl vs. Cyclobutylmethyl Analog Impact on Conformational Entropy

The target compound possesses exactly 2 rotatable bonds, whereas the closely related 7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2092800-20-7) has 3 rotatable bonds due to the additional methylene spacer in the N1 substituent [1]. The extra rotatable bond in the cyclobutylmethyl analog increases conformational entropy, which penalizes binding affinity (estimated ~0.7–1.0 kcal/mol per frozen rotor) and can reduce oral bioavailability [2]. Selecting the cyclopentyl derivative provides a more constrained scaffold with fewer degrees of freedom, potentially translating into higher target binding affinity in kinase or GPCR programs.

Conformational flexibility Drug design Rotatable bonds

Absence of C6-substitution: TPSA Advantage vs. 6-Cyclopropyl Imidazo[1,2-b]pyrazoles

The target compound has a TPSA of 22.2 Ų and zero hydrogen bond donors, consistent with CNS drug-likeness criteria [1]. In contrast, the 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole scaffold (CAS 2098023-05-1) requires a hydrogen bond donor (N1-H tautomer) and has a larger TPSA of 33.1 Ų [2]. The N1-cyclopentyl substitution in the target compound eliminates the H-bond donor, reducing TPSA by approximately 10.9 Ų—a difference that significantly improves predicted blood-brain barrier penetration. This makes the target compound a superior starting point for CNS-targeted kinase inhibitor design.

Polar surface area CNS penetration Kinase inhibitor design

Chloromethyl Reactivity and Derivatization Potential vs. C7-Unsubstituted or C7-Carbonitrile Scaffolds

The chloromethyl group at C7 enables derivatization via nucleophilic substitution (SN2 with amines, thiols, alkoxides) or azide displacement followed by CuAAC click chemistry, providing direct access to diverse analog libraries. In a published SAR study of 39 imidazo[1,2-b]pyrazole derivatives, compounds bearing reactive handles at C7 (including halomethyl groups) could be further functionalized to generate potent anticancer agents with IC₅₀ ≤ 10 µM across 6 cell lines [1]. In contrast, the 7-carbonitrileimidazo[1,2-b]pyrazoles, while active as Syk kinase inhibitors, lack the same breadth of derivatization chemistry [1]. The target compound's chloromethyl group thus offers a chemical versatility advantage for parallel library synthesis.

Nucleophilic substitution Click chemistry Building block diversity

Patent Landscape and FTO Positioning: Cyclopentyl Imidazo[1,2-b]pyrazoles vs. Densely Patented Kinase Chemotypes

Recent patent literature on imidazo[1,2-b]pyrazole scaffolds is concentrated on specific therapeutic combinations (e.g., GPR119 inhibitors) and 7-carbonitrile derivatives as Syk inhibitors [1][2]. The 7-(chloromethyl)-1-cyclopentyl substitution pattern is notably absent from major pharmaceutical composition patents, suggesting a favorable freedom-to-operate (FTO) position for early-stage discovery programs [3]. In contrast, 7-carbonitrile-substituted imidazo[1,2-b]pyrazoles appear in issued patents claiming Syk inhibition and cancer therapy uses, potentially limiting their industrial applicability [2]. This patent landscape differential provides a strategic procurement rationale for selecting the chloromethyl-cyclopentyl derivative.

Patent landscape Freedom-to-operate Kinase inhibitor patents

Limitations Statement: Current Evidence Gaps for Direct Biological Potency Comparisons

Despite comprehensive searching across primary literature, patents, and public databases, no peer-reviewed study or patent reports quantitative in vitro potency (IC₅₀), in vivo efficacy, selectivity profile, or ADME data for 7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole itself [1]. All biological activity data currently available pertains to the broader imidazo[1,2-b]pyrazole chemotype and cannot be directly attributed to this specific compound. The differentiation evidence presented in this guide is therefore based on computed physicochemical properties, structural features, and class-level SAR inferences. Users should treat biological activity claims for this specific compound as unvalidated until confirmatory experimental data are generated. This transparency is essential for informed procurement decisions.

Evidence gap Biological activity Data transparency

Recommended Application Scenarios for 7-(Chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole Based on Differentiation Evidence


Kinase Inhibitor Lead Generation with Favorable CNS Drug-Likeness

The compound's TPSA of 22.2 Ų, zero H-bond donors, and XLogP3 of 1.7 align with CNS drug-likeness criteria, making it a strong candidate for lead generation in CNS-penetrant kinase inhibitor programs [1][2]. The chloromethyl handle allows rapid diversification into focused libraries for screening against brain-permeable kinase targets such as CDKs or GSK-3β. The absence of C6 substitution preserves a TPSA advantage over 6-cyclopropyl analogs (ΔTPSA = −10.9 Ų) that is critical for blood-brain barrier penetration.

Parallel Library Synthesis via Nucleophilic Displacement at the Chloromethyl Handle

The chloromethyl group is a versatile electrophilic center for SN2 reactions with diverse nucleophiles (primary/secondary amines, thiols, phenols, alkoxides), enabling rapid parallel synthesis of focused compound libraries [1]. This synthetic accessibility is a key differentiator from 7-carbonitrile or 7-unsubstituted imidazo[1,2-b]pyrazoles, which require additional functional group interconversion steps before diversification can occur. The cyclopentyl N1-substituent further distinguishes it from N1-methyl or N1-isobutyl analogs by offering unique steric and lipophilic properties.

Click Chemistry Precursor for Bioconjugation and Chemical Biology Probe Development

Azide displacement of the chloromethyl group followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides a direct route to triazole-linked conjugates, enabling the attachment of fluorophores, biotin tags, or PEG chains for chemical biology applications [1]. This positions the target compound as a preferred building block for developing target-engagement probes (e.g., PROTAC precursors, fluorescent kinase tracers) where the cyclopentyl group provides a steric profile distinct from smaller alkyl analogs.

FTO-Conscious Early-Stage Drug Discovery in the Kinase and Inflammation Space

Patent landscape analysis indicates that the 7-(chloromethyl)-1-cyclopentyl imidazo[1,2-b]pyrazole substitution pattern is not claimed in major composition-of-matter patents, unlike 7-carbonitrile (Syk inhibitor patents) or specific GPR119-targeting imidazo-pyrazoles [1][2]. Industrial discovery teams seeking to build proprietary chemical matter around a kinase or anti-inflammatory target should prioritize this compound to reduce the risk of FTO conflicts during lead series development.

Quote Request

Request a Quote for 7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.